molecular formula C25H23N3O5S B14968195 6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968195
M. Wt: 477.5 g/mol
InChI Key: OLJSAFVYRAGITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo-thiazine core, which is a fused ring system containing sulfur and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-thiazine core, followed by the introduction of the morpholinylcarbonyl and carboxamide groups. Common reagents used in these reactions include sulfur sources, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context but often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-2-({[4-(4-morpholinylcarbonyl)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 6-Methyl-5-(4-morpholinylcarbonyl)-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
  • 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol

Uniqueness

6-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its dibenzo-thiazine core, which imparts unique chemical and physical properties. This core structure is less common compared to other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

6-methyl-N-[2-(morpholine-4-carbonyl)phenyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H23N3O5S/c1-27-22-11-10-17(16-20(22)18-6-3-5-9-23(18)34(27,31)32)24(29)26-21-8-4-2-7-19(21)25(30)28-12-14-33-15-13-28/h2-11,16H,12-15H2,1H3,(H,26,29)

InChI Key

OLJSAFVYRAGITL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.